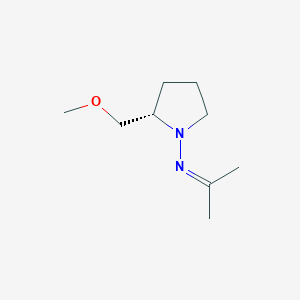
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- is a derivative of the 1,3,5-triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group and a morpholinophenyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to provide higher purity and better yields compared to conventional heating methods . The process involves the reaction of cyanuric chloride with morpholine and methoxybenzene under controlled microwave irradiation.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms in cyanuric chloride with nucleophiles such as morpholine and methoxybenzene.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Substitution Reactions: The methoxy and morpholinophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, morpholine, methoxybenzene, and bases such as sodium carbonate . The reactions are typically carried out under controlled temperatures using ice-baths or microwave irradiation to enhance the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- include various substituted triazine derivatives, depending on the nucleophiles and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- involves its interaction with specific molecular targets and pathways. For instance, triazine derivatives are known to inhibit photosynthesis in plants by interfering with the electron transport chain in photosystem II . In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- include:
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A widely used precursor in the synthesis of triazine derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in various chemical reactions and applications.
Uniqueness
The uniqueness of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
69467-26-1 |
|---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
4-[4-(3-methoxy-1,2,4-triazin-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C14H16N4O2/c1-19-14-16-13(10-15-17-14)11-2-4-12(5-3-11)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
CZILVVMDXMUXKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CN=N1)C2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


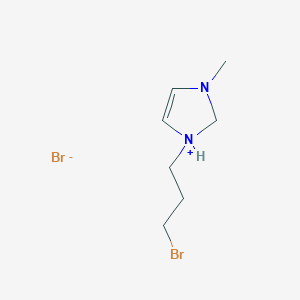
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
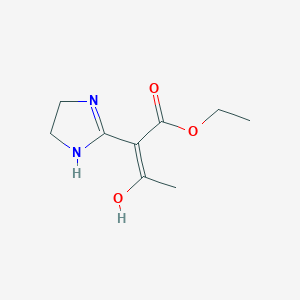
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
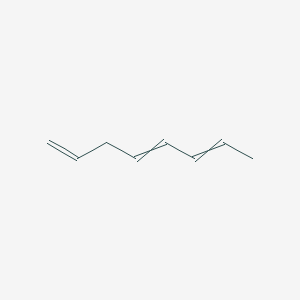
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
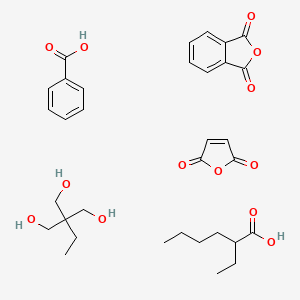
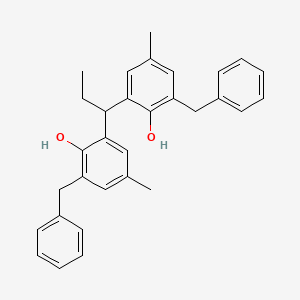

![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)

